molecular formula C17H19N5O2 B2494485 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide CAS No. 2034523-88-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide

Cat. No. B2494485
CAS RN: 2034523-88-9
M. Wt: 325.372
InChI Key: BYHPWLJTGPIYIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide often involves the use of triazolo[4,3-a]pyrazine scaffolds as essential building blocks in organic synthesis. These scaffolds work as key templates for the development of various therapeutic agents due to their wide spectrum of potential biological activities. The synthetic utility of such derivatives has been progressively studied, emphasizing the versatility of their structure and the diverse derivatives that can be synthesized to ensure functional motifs (Jethava et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds containing the [1,2,4]triazolo[1,5-a]pyrimidin-6-yl group exhibits a unique arrangement that allows for a wide range of chemical reactions and interactions. This structural versatility is crucial for the development of compounds with specific biological activities. The heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, showcase the importance of these structures in drug development due to their diverse functionalities (Li et al., 2019).

Chemical Reactions and Properties

Compounds like this compound can undergo various chemical reactions, including N-dealkylation, which is a common pathway for the metabolism of arylpiperazine derivatives. This process is significant for understanding the pharmacological actions and metabolic fate of such compounds (Caccia, 2007).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been identified as potential anticancer agents via the suppression of the ERK signaling pathway . The most active compound might be a valuable hit compound for the development of anticancer agents .

properties

IUPAC Name

2-ethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-2-24-15-8-4-3-7-14(15)16(23)18-9-5-6-13-10-19-17-20-12-21-22(17)11-13/h3-4,7-8,10-12H,2,5-6,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPWLJTGPIYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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